molecular formula C5H4Cl2N2 B1284015 5,6-Dichloropyridin-3-amine CAS No. 98121-41-6

5,6-Dichloropyridin-3-amine

Cat. No. B1284015
CAS RN: 98121-41-6
M. Wt: 163 g/mol
InChI Key: XTCHZNJJTQACES-UHFFFAOYSA-N
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Patent
US04548888

Procedure details

5-Amino-2,3-dichloropyridine (20.0 g, 123 mmol) was dissolved in 600 ml conc. HCl, and the solution cooled to 5° C. Sodium nitrate (8.5 g, 123 mmol) in 75 ml water was added dropwise, below the surface of the reaction, at such a rate that the temperature was maintained below 10° C. The reaction was stirred 15 minutes after the addition was complete. This mixture was then added rapidly to a solution of 600 ml acetic acid saturated with sulfur dioxide and containing also cupric chloride dihydrate (1.5 g), the solution cooled to 5° C. The reaction PG,38 was stirred at 5° C. for 20 minutes, then room temperature for 30 minutes and finally poured into 12 liters ice/water. The resulting solids were filtered off, washed with water, and air-dried. Yield: 17.27 g, 57 percent, m.p. 48°-51° C.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cupric chloride dihydrate
Quantity
1.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
12 L
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([Cl:9])[C:5]([Cl:8])=[N:6][CH:7]=1.[N+]([O-])([O-])=O.[Na+].C(O)(=O)C.[S:19](=[O:21])=[O:20].[ClH:22]>O>[Cl:9][C:4]1[CH:3]=[C:2]([S:19]([Cl:22])(=[O:21])=[O:20])[CH:7]=[N:6][C:5]=1[Cl:8] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC=1C=C(C(=NC1)Cl)Cl
Name
Quantity
600 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
8.5 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Four
Name
cupric chloride dihydrate
Quantity
1.5 g
Type
reactant
Smiles
Step Five
Name
ice water
Quantity
12 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at such a rate that the temperature was maintained below 10° C
ADDITION
Type
ADDITION
Details
after the addition
TEMPERATURE
Type
TEMPERATURE
Details
the solution cooled to 5° C
CUSTOM
Type
CUSTOM
Details
The reaction PG,38
STIRRING
Type
STIRRING
Details
was stirred at 5° C. for 20 minutes
Duration
20 min
WAIT
Type
WAIT
Details
room temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting solids were filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
ClC=1C=C(C=NC1Cl)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.